molecular formula C6H5BrClN5 B2403112 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 2219374-02-2

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B2403112
CAS No.: 2219374-02-2
M. Wt: 262.5
InChI Key: XGQFEVSCLQAMGY-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyrazolo[4,3-d]pyrimidine core. It has a molecular weight of 262.5 g/mol and is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-bromo-1-methylpyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN5/c1-13-3-2(4(7)12-13)10-6(8)11-5(3)9/h1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQFEVSCLQAMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)Br)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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